molecular formula C14H8F3IN2 B14768565 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14768565
M. Wt: 388.13 g/mol
InChI Key: NNLPGJIUGJVVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including substitution, oxidation, and reduction reactions. The presence of the iodine atom makes it particularly susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles . Common reagents used in these reactions include sodium hydride and potassium carbonate. The major products formed from these reactions depend on the specific nucleophile used.

Mechanism of Action

The mechanism of action of 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its bioavailability and pharmacokinetics . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .

Properties

Molecular Formula

C14H8F3IN2

Molecular Weight

388.13 g/mol

IUPAC Name

3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-8(2-4-10)9-5-11-12(18)7-20-13(11)19-6-9/h1-7H,(H,19,20)

InChI Key

NNLPGJIUGJVVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(NC=C3I)N=C2)C(F)(F)F

Origin of Product

United States

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